molecular formula C7H7BrClN B172984 2-Bromo-6-chloro-4-methylaniline CAS No. 135340-78-2

2-Bromo-6-chloro-4-methylaniline

Cat. No.: B172984
CAS No.: 135340-78-2
M. Wt: 220.49 g/mol
InChI Key: RCJDTZYWSMKAMI-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine, chlorine, and methyl substituents on the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 4-methylaniline. The process can be summarized as follows:

    Bromination: 4-Methylaniline is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the ortho position relative to the amino group.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent to introduce the chlorine atom at the meta position relative to the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-methylaniline can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the amino group, which is an activating group.

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating agents are commonly used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents are used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include various substituted derivatives depending on the electrophile used.

    Nucleophilic Substitution: Products include substituted anilines with different functional groups replacing the halogens.

    Oxidation and Reduction: Products include nitroanilines and reduced amines.

Scientific Research Applications

2-Bromo-6-chloro-4-methylaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Analytical Chemistry: The compound is used as a standard or reagent in various analytical techniques.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylaniline: Lacks the chlorine substituent.

    2-Chloro-4-methylaniline: Lacks the bromine substituent.

    2,6-Dibromo-4-methylaniline: Contains an additional bromine atom.

Uniqueness

2-Bromo-6-chloro-4-methylaniline is unique due to the specific combination of bromine, chlorine, and methyl substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

2-bromo-6-chloro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJDTZYWSMKAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441429
Record name 2-Bromo-6-chloro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135340-78-2
Record name 2-Bromo-6-chloro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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